
Deuterio-halothane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Deuterio-halothane is a deuterated analog of halothane, a widely used inhalation anesthetic. Halothane, known chemically as 2-bromo-2-chloro-1,1,1-trifluoroethane, is a potent anesthetic agent that has been used in medical practice since the 1950s . This compound incorporates deuterium, a stable isotope of hydrogen, into the halothane molecule, which can alter its pharmacokinetic and pharmacodynamic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of deuterio-halothane involves the deuteration of halothane. This can be achieved through hydrogen-deuterium exchange reactions, where the hydrogen atoms in halothane are replaced with deuterium atoms. One common method is the use of deuterated reagents and catalysts under specific reaction conditions . For instance, the deuteration can be carried out using deuterium gas (D2) in the presence of a catalyst such as palladium on carbon (Pd/C) at elevated temperatures and pressures .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and deuterium gas to ensure efficient and complete deuteration. The reaction conditions are optimized to maximize yield and purity while minimizing the cost of deuterated reagents .
Chemical Reactions Analysis
Types of Reactions
Deuterio-halothane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form deuterated trifluoroacetic acid and other by-products.
Reduction: It can be reduced under specific conditions to yield deuterated derivatives.
Substitution: This compound can participate in nucleophilic substitution reactions, where the halogen atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can be used in substitution reactions.
Major Products
The major products formed from these reactions include deuterated trifluoroacetic acid, deuterated alcohols, and other deuterated organic compounds .
Scientific Research Applications
Deuterio-halothane has several scientific research applications:
Mechanism of Action
The mechanism of action of deuterio-halothane is similar to that of halothane. It acts on multiple ion channels, including potassium channels, GABA receptors, and nicotinic acetylcholine receptors, to induce general anesthesia . This compound depresses nerve conduction, breathing, and cardiac contractility, leading to muscle relaxation and reduced pain sensitivity . The incorporation of deuterium can enhance the metabolic stability of the compound, potentially leading to prolonged anesthetic effects .
Comparison with Similar Compounds
Deuterio-halothane can be compared with other deuterated anesthetics and halogenated hydrocarbons:
Deuterated Isoflurane: Similar to this compound, deuterated isoflurane is used to study the effects of deuteration on anesthetic properties.
Deuterated Sevoflurane: Another deuterated anesthetic with improved pharmacokinetic properties.
Halothane: The non-deuterated form of this compound, widely used in clinical practice.
Uniqueness
This compound is unique due to its enhanced metabolic stability and reduced toxicity compared to its non-deuterated counterpart . The incorporation of deuterium alters the kinetic isotope effect, leading to slower metabolic degradation and potentially longer-lasting anesthetic effects .
Similar Compounds
- Deuterated Isoflurane
- Deuterated Sevoflurane
- Halothane
Properties
CAS No. |
754-19-8 |
|---|---|
Molecular Formula |
C2HBrClF3 |
Molecular Weight |
198.39 g/mol |
IUPAC Name |
1-bromo-1-chloro-1-deuterio-2,2,2-trifluoroethane |
InChI |
InChI=1S/C2HBrClF3/c3-1(4)2(5,6)7/h1H/i1D |
InChI Key |
BCQZXOMGPXTTIC-MICDWDOJSA-N |
Isomeric SMILES |
[2H]C(C(F)(F)F)(Cl)Br |
Canonical SMILES |
C(C(F)(F)F)(Cl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


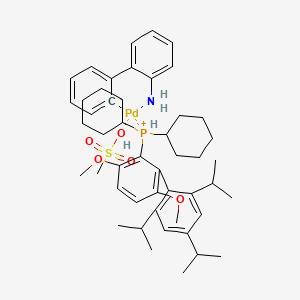
![(2S)-2-(9H-fluoren-9-ylmethoxycarbonyl(15N)amino)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid](/img/structure/B12061396.png)
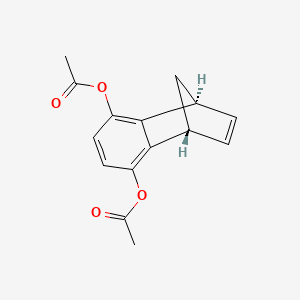
![(R)-1-{(SP)-2-[Di(2-furyl)phosphino]ferrocenyl}ethyldi-tert-butylphosphine](/img/structure/B12061423.png)




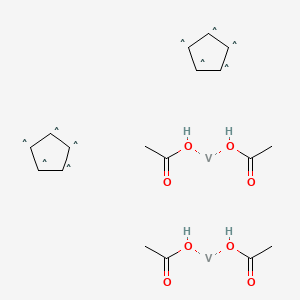

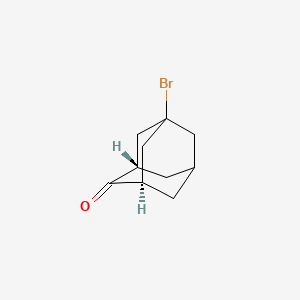
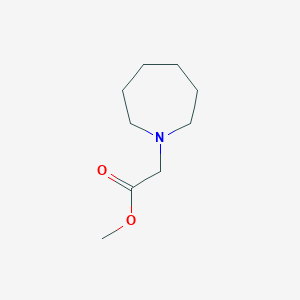
![(7R,10S)-(+)-1-Aza-10-isopropyl-8-oxa-4-thiabicyclo[5.3.0]-2-decanone](/img/structure/B12061488.png)

